molecular formula C22H21Cl2N3O3 B2995171 N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide CAS No. 1251591-97-5

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

Cat. No. B2995171
M. Wt: 446.33
InChI Key: CQJOFJBFNBAMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide” consists of a benzamide core with a pyrimidine ring and a methoxyphenoxy group attached .

Scientific Research Applications

Chemical Synthesis and Molecular Properties

  • Amino Protecting Groups in Oligonucleotide Synthesis : Phenoxyacetyl (pac) and methoxyacetyl (mac) for adenine and guanine, isobutyryl for cytosine, were applied as amino protecting groups in phosphotriester and phosphoramidite approaches. This method allows the preparation of modified DNA containing alkali-labile bases such as saturated pyrimidines, demonstrating the chemical utility of such compounds in facilitating oligonucleotide synthesis under mild conditions (Schulhof, Molko, & Teoule, 1987).

  • Histone Deacetylase Inhibitor for Cancer Therapy : The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, blocks cancer cell proliferation and induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. It demonstrates the compound's potential as an anticancer drug (Zhou et al., 2008).

  • Nonaqueous Capillary Electrophoresis for Compound Analysis : A method was developed for the separation of imatinib mesylate and related substances, showcasing the analytical application of such compounds in quality control and pharmaceutical analysis (Ye et al., 2012).

Biological Applications

  • Antifungal Effects of Pyrimidin-Amine Derivatives : Certain derivatives have been synthesized and investigated for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These studies highlight the potential of such compounds in developing new antifungal agents (Jafar et al., 2017).

  • Inhibitory Activity on (H+,K+)-ATPase : Research into (H+,K+)-ATPase inhibiting properties of certain benzimidazoles derivatives, including those with pyrimidine structures, has led to the development of potent antisecretory agents like pantoprazole, demonstrating the application of such compounds in gastroenterological disorders (Kohl et al., 1992).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-12-16(23)5-4-14-21(12)26-18-7-8-27(10-15(18)22(14)29)11-20(28)25-13-3-6-19(30-2)17(24)9-13/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFJBFNBAMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

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